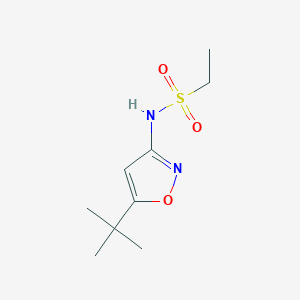![molecular formula C20H24FN3O2 B5269442 2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(4-METHOXYPHENYL)ACETAMIDE](/img/structure/B5269442.png)
2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(4-METHOXYPHENYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a piperazine ring substituted with a fluorophenyl and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(4-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(4-METHOXYPHENYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and affecting downstream signaling pathways . Molecular docking studies have shown that the fluorophenyl group plays a crucial role in binding to the active site of the target .
Comparison with Similar Compounds
Similar Compounds
4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL derivatives: These compounds share a similar core structure but differ in their substituents.
N-(4-METHOXYPHENYL)ACETAMIDE derivatives: These compounds have variations in the piperazine ring or other functional groups.
Uniqueness
2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(4-METHOXYPHENYL)ACETAMIDE is unique due to its specific combination of fluorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c1-26-19-8-6-18(7-9-19)22-20(25)15-24-12-10-23(11-13-24)14-16-2-4-17(21)5-3-16/h2-9H,10-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFGORORCUSGKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4aS*,8aR*)-6-(6-amino-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5269373.png)
![N-(pyridin-3-ylmethyl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5269376.png)
![7-acetyl-N-[(1R*,2R*,4S*)-bicyclo[2.2.1]hept-2-yl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5269383.png)


![3-{2-[allyl(isobutyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5269397.png)
![3-(5-methyl-1H-1,2,4-triazol-3-yl)-1-(3-naphthalen-1-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)propan-1-one](/img/structure/B5269402.png)
![N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5269414.png)
![1-acetyl-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B5269415.png)

![3-({1-[3-(methylsulfonyl)benzoyl]pyrrolidin-3-yl}methyl)benzamide](/img/structure/B5269430.png)
![(2-{[1-(3-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5269432.png)

![N-ethyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5269458.png)
